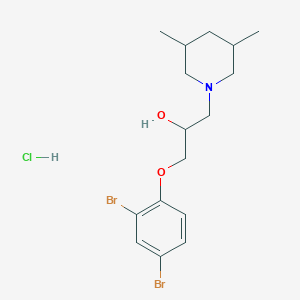

![molecular formula C18H13N3O3S B2405520 N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1448133-14-9](/img/structure/B2405520.png)

N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

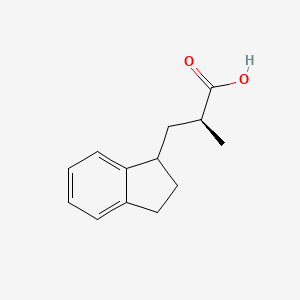

N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique molecular structure and properties, which make it a promising candidate for developing new drugs and therapies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into analogs similar to N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide has demonstrated promising results in the synthesis and evaluation of compounds with significant antibacterial activity. A study focused on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel compounds exhibiting potent antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in combating bacterial infections without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Cancer Research

In the realm of cancer research, derivatives of benzo[d]thiazole, closely related to this compound, have been identified as potential epidermal growth factor receptor (EGFR) inhibitors. A series of these derivatives were synthesized and showed moderate to excellent potency against cancer cell lines that express high levels of EGFR, such as A549, HeLa, and SW480, without showing toxicity towards normal cells. This highlights their potential as targeted cancer therapies, specifically designed to inhibit EGFR (Zhang et al., 2017).

Supramolecular Chemistry

Studies on N-(thiazol-2-yl)benzamide derivatives, closely related chemically to this compound, have explored their potential as supramolecular gelators. This research delves into how certain molecular functionalities, including methyl groups and S⋯O interactions, influence gelation behavior, offering insights into the design of new materials for various applications in materials science (Yadav & Ballabh, 2020).

Corrosion Inhibition

Another interesting application area is in the field of corrosion science, where benzothiazole derivatives have been evaluated for their ability to inhibit corrosion in carbon steel. While not directly studying this compound, these investigations provide valuable insights into how structurally similar compounds can serve as effective corrosion inhibitors, offering potential for the development of new materials that protect against corrosion in industrial applications (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases . This suggests that the compound may act as a potential small-molecule activator of p53, a protein that regulates the equilibrium between rapid cell proliferation and apoptosis .

Biochemical Pathways

The compound’s action affects the p53 pathway, which plays a critical role in controlling cell cycle progression and apoptosis. The activation of p53 can lead to cell cycle arrest, allowing the cell to repair DNA damage or triggering apoptosis if the damage is irreparable .

Pharmacokinetics

Similar compounds have shown favourable pharmacokinetic profiles in admet calculations . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, all of which impact its bioavailability and efficacy.

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cell lines . The levels of p53 increase tremendously in cells treated with the compound, suggesting its potential as an anti-cancer agent .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(20-18-19-13-8-4-5-9-15(13)25-18)14-10-16(21-24-14)23-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHMGLCLMUQVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)

![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)

![N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405458.png)